molecular formula C11H22N2O B12050941 N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide

N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide

Cat. No.: B12050941
M. Wt: 198.31 g/mol
InChI Key: NBGFXXIMKJNWMF-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methyl group, and an acetamide moiety. Its distinct molecular configuration imparts specific chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: A methylation reaction is carried out to introduce the methyl group at the desired position on the piperidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-Methyl-2-(piperidin-4-yl)acetamide: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    N-Methyl-2-(piperidin-4-yl)-N-(ethyl)acetamide: Contains an ethyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-methyl-2-piperidin-4-yl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H22N2O/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3

InChI Key

NBGFXXIMKJNWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CC1CCNCC1

Origin of Product

United States

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